Comparative In Vivo Anti-Inflammatory Efficacy: Hyperforin DCHA vs. Standard Indomethacin
In a comparative in vivo study using a mouse model of croton oil-induced ear edema, the Hyperforin DCHA salt demonstrated anti-inflammatory potency statistically comparable to the clinical reference compound indomethacin [1]. This is a direct, quantitative comparison that establishes a clear efficacy benchmark for the compound. Importantly, the study confirmed that the dicyclohexylamine counterion was pharmacologically inactive, thereby attributing the observed effect exclusively to the hyperforin moiety [1].
| Evidence Dimension | In vivo anti-inflammatory potency (ID50, dose inhibiting edema by 50%) |
|---|---|
| Target Compound Data | ID50 = 0.25 μmol/cm² |
| Comparator Or Baseline | Indomethacin (ID50 = 0.26 μmol/cm²) |
| Quantified Difference | Comparable potency; difference of 0.01 μmol/cm² is not statistically significant. |
| Conditions | Croton oil-induced ear edema model in mice; topical application. |
Why This Matters
This evidence provides a validated, quantitative potency benchmark against a gold-standard clinical anti-inflammatory agent, directly informing dose selection for in vivo inflammation research.
- [1] Dell'Aica, I., et al. (2003). Topical anti-inflammatory activity of extracts and compounds from Hypericum perforatum L. Journal of Pharmacy and Pharmacology, 55(7), 979-986. View Source
